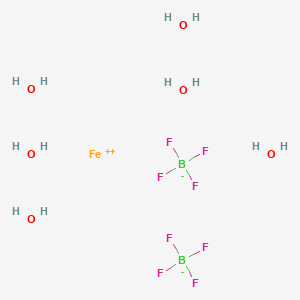
Lutetium hydride (LuH3)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lutetium hydride is a chemical compound consisting of lutetium and hydrogen. It is known for its unique properties and potential applications in various fields, including superconductivity and hydrogen storage. Lutetium hydride typically exists in the form of LuH3, where lutetium is in the +3 oxidation state.
Preparation Methods
Lutetium hydride can be synthesized through the hydrogenation of pure lutetium metal. The process involves exposing lutetium to hydrogen gas under high pressure. One common method involves pressurizing lutetium in a dilute nitrogen or helium-rich pressure medium to around 2 gigapascals. Raman spectroscopy and x-ray diffraction are used to characterize the resulting structures .
Chemical Reactions Analysis
Lutetium hydride undergoes various chemical reactions, including:
Oxidation: Lutetium hydride can react with oxygen to form lutetium oxide and water.
Reduction: It can be reduced to lutetium metal and hydrogen gas under certain conditions.
Substitution: Lutetium hydride can participate in substitution reactions where hydrogen atoms are replaced by other atoms or groups.
Common reagents used in these reactions include oxygen, reducing agents like lithium aluminum hydride, and various halogens. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Lutetium hydride has several scientific research applications:
Superconductivity: Recent studies have explored its potential as a room-temperature superconductor, especially when doped with nitrogen
Hydrogen Storage: Due to its ability to release hydrogen gas, lutetium hydride is considered a potential material for hydrogen storage applications.
Material Science: It is used in the study of high-pressure phases and the behavior of materials under extreme conditions.
Mechanism of Action
The mechanism by which lutetium hydride exerts its effects, particularly in superconductivity, involves electron-phonon interactions. These interactions are crucial for the formation of Cooper pairs, which are responsible for superconductivity. The presence of hydrogen atoms in the lattice structure plays a significant role in these interactions .
Comparison with Similar Compounds
Lutetium hydride can be compared with other hydrides such as:
Yttrium hydride (YH3): Similar in structure but with different superconducting properties.
Lanthanum hydride (LaH10): Known for its high-temperature superconductivity under extreme pressures.
Calcium hydride (CaH2): Used primarily for hydrogen storage but lacks superconducting properties.
Lutetium hydride is unique due to its potential for room-temperature superconductivity and its stability under high pressures .
Properties
IUPAC Name |
hydride;lutetium(3+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Lu.3H/q+3;3*-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIXSCFUDICNBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H-].[H-].[H-].[Lu+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
H3Lu |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.991 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13598-44-2 |
Source


|
| Record name | Lutetium hydride (LuH3) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013598442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lutetium hydride (LuH3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![(2E)-2-[(2,4-dinitrophenyl)hydrazinylidene]-1,2-diphenylethanol](/img/structure/B89233.png)






